molecular formula C21H19ClFN5O2 B2519527 N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide CAS No. 1251608-02-2

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide

Cat. No.: B2519527
CAS No.: 1251608-02-2
M. Wt: 427.86
InChI Key: MBMWQNQWWWEDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C21H19ClFN5O2 and its molecular weight is 427.86. The purity is usually 95%.
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Biological Activity

N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide is a synthetic compound that incorporates a triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A triazole ring , which enhances its biological activity.
  • A piperidine group , contributing to its pharmacological properties.
  • A fluorobenzamide moiety , which may influence its binding affinity and stability.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing potential applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies on similar triazole compounds demonstrated potent activity against various pathogens:

  • Trypanocidal Activity : Triazole analogs showed IC50 values significantly lower than traditional treatments, indicating their potential as effective agents against Trypanosoma cruzi .
CompoundIC50 (µM)Activity
1d0.21Trypanocidal
1f1.23Trypanocidal
1g2.28Trypanocidal

Anticancer Activity

Several studies have evaluated the anticancer properties of triazole-based compounds:

  • A study demonstrated that triazole derivatives could inhibit cell growth across multiple cancer cell lines with IC50 values ranging from 1.02 to 74.28 µM .
  • Specific compounds have shown cytotoxic effects leading to cell cycle arrest in the G0/G1 phase.
CompoundCell LineIC50 (µM)Effect
Compound 16MCF-710.00Cytotoxicity
Compound 17HT-295.00Cell cycle arrest

The mechanisms through which this compound exerts its effects are multifaceted:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.
  • Apoptotic Induction : Some derivatives have been shown to activate caspases and down-regulate anti-apoptotic proteins like Bcl2, promoting apoptosis in cancer cells .

Case Studies and Research Findings

A variety of studies have provided insights into the biological efficacy of related triazole compounds:

  • Antioxidant Properties : Compounds have been tested for their ability to scavenge free radicals, demonstrating promising antioxidant activity at concentrations as low as 10 µM .
CompoundDPPH Scavenging (%)
3g70.6
3h73.5

Properties

IUPAC Name

N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN5O2/c22-14-4-3-5-16(12-14)28-13-19(25-26-28)21(30)27-10-8-15(9-11-27)24-20(29)17-6-1-2-7-18(17)23/h1-7,12-13,15H,8-11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMWQNQWWWEDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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